N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
Description
Evolution of Protecting Group Chemistry in Organic Synthesis
The concept of protecting group chemistry has been fundamental to the advancement of organic synthesis. Early synthetic efforts were often hampered by the lack of methods to selectively modify one functional group in the presence of others. The introduction of the first practical protecting groups revolutionized the field, enabling chemists to undertake the synthesis of increasingly complex structures. numberanalytics.comnumberanalytics.com
A pivotal development in this area was the introduction of the concept of "orthogonal protection" by Robert Bruce Merrifield in 1977. libretexts.org Orthogonality refers to the use of multiple protecting groups in a single molecule that can be removed selectively, one at a time, under distinct reaction conditions without affecting the others. nih.govlibretexts.org This strategy provides chemists with precise control over the synthetic sequence, which is especially crucial in the stepwise assembly of peptides and other polymers where repeated reaction cycles are necessary. nih.govpeptide.com The development of a diverse toolbox of protecting groups, such as tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), Carbobenzyloxy (Cbz), and Allyloxycarbonyl (Alloc), each with unique cleavage conditions, has been instrumental in the success of modern solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors. masterorganicchemistry.comhighfine.comlibretexts.org
Significance of Lysine (B10760008) Derivatives in Peptide and Peptidomimetic Science
Lysine, an essential amino acid, is distinguished by the presence of a primary amino group on its side chain (the ε-amino group) in addition to the α-amino group that participates in peptide bond formation. nbinno.com This side-chain amino group is a versatile handle for chemical modification, but its reactivity must be carefully managed during peptide synthesis to prevent unwanted side reactions and the formation of branched peptides. peptide.comnbinno.comopenaccesspub.org
Consequently, protected lysine derivatives are indispensable building blocks in peptide and peptidomimetic science. nbinno.com By selectively protecting the ε-amino group, chemists can ensure the orderly elongation of the peptide chain. openaccesspub.org Furthermore, the lysine side chain is a common site for introducing modifications to enhance the properties of synthetic peptides. For example, it can serve as an attachment point for cytotoxic drugs to create antibody-drug conjugates (ADCs), for imaging agents, or for polymers like polyethylene (B3416737) glycol (PEGylation) to increase the therapeutic's circulatory half-life. nbinno.com The ability to orthogonally deprotect the lysine side chain on-resin allows for these sophisticated modifications to be incorporated with high precision. peptide.com
The compound at the heart of this article, N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, is a prime example of a differentially protected lysine. The α-amino group is protected by the Cbz group, while the ε-amino group is protected by the Alloc group. This arrangement allows for the selective removal of either group, providing significant flexibility in complex synthetic strategies.
| Property | Value |
| IUPAC Name | (S)-2-(Benzyloxycarbonylamino)-6-(allyloxycarbonylamino)hexanoic acid |
| Molecular Formula | C₁₈H₂₄N₂O₆ |
| Molecular Weight | 380.40 g/mol |
| Appearance | White to off-white powder |
| Common Abbreviations | Cbz-Lys(Alloc)-OH |
| α-Amino Protecting Group | Carbobenzyloxy (Cbz) |
| ε-Amino Protecting Group | Allyloxycarbonyl (Alloc) |
This table presents general properties of this compound.
Historical Context of Carbobenzyloxy (Cbz) and Allyloxycarbonyl (Alloc) Strategies
The development of specific protecting groups has been a story of innovation, addressing the evolving needs of synthetic chemists. The Carbobenzyloxy (Cbz or Z) and Allyloxycarbonyl (Alloc) groups are two such innovations that have had a lasting impact, particularly in peptide chemistry.
The Carbobenzyloxy (Cbz) group, formally known as the benzyloxycarbonyl group, was introduced by Max Bergmann and Leonidas Zervas in 1932. numberanalytics.com This discovery is widely regarded as a revolutionary moment that launched the modern era of controlled peptide synthesis. total-synthesis.comwikipedia.org The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.comtotal-synthesis.com Its utility stems from its stability under a range of conditions, including those used for peptide coupling, yet it can be readily removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.comtotal-synthesis.com This method of deprotection leaves other acid- or base-labile protecting groups intact, establishing an early and powerful example of orthogonal protection. total-synthesis.comyoutube.com
The Allyloxycarbonyl (Alloc) group is a more modern addition to the chemist's arsenal. It is structurally related to other carbamate (B1207046) protecting groups like Boc, Cbz, and Fmoc. total-synthesis.com The Alloc group is stable to both the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively. highfine.com Its key feature is its unique deprotection mechanism: it is selectively cleaved in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a nucleophilic scavenger. highfine.comtotal-synthesis.com This process, often part of the Tsuji-Trost reaction, involves the formation of a π-allylpalladium complex, which is then intercepted by the scavenger, leading to the release of the free amine. total-synthesis.comwpmucdn.com The mild and highly specific conditions for Alloc removal make it an extremely valuable orthogonal protecting group, especially in the synthesis of complex peptides, cyclic peptides, and other delicate molecules where traditional deprotection methods might cause side reactions. highfine.comwpmucdn.com The application of the Alloc group has been extended from solution-phase synthesis to solid-phase oligonucleotide and peptide synthesis. wpmucdn.comnih.gov
The combination of the well-established Cbz group and the versatile Alloc group in a single lysine molecule, this compound, provides a powerful tool for intricate synthetic pathways requiring precise, sequential manipulation of the α- and ε-amino groups.
| Protecting Group | Common Abbreviation | Typical Introduction Reagent | Standard Deprotection Conditions | Orthogonality |
| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Stable to mild acid and base; orthogonal to Boc, Fmoc, and Alloc. total-synthesis.com |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. highfine.comtotal-synthesis.com | Stable to acid and base; orthogonal to Boc, Fmoc, and Cbz. highfine.comwpmucdn.com |
This table summarizes the key features and orthogonal nature of the Cbz and Alloc protecting groups.
Structure
3D Structure
Properties
Molecular Formula |
C18H24N2O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22)/t15-/m0/s1 |
InChI Key |
GEQXLKJXRGNFCW-HNNXBMFYSA-N |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cbz N Allyloxy Carbonyl L Lysine
Stereoselective Synthesis Approaches for Chiral Amino Acid Building Blocks
The synthesis of optically pure amino acids is a cornerstone of modern organic chemistry, providing essential components for pharmaceuticals and bioactive materials. The inherent chirality of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine necessitates stereocontrolled synthetic strategies.
Chiral Pool Strategies and Enantioselective Transformations
The "chiral pool" approach leverages naturally abundant, enantiomerically pure compounds as starting materials for the synthesis of complex chiral molecules. youtube.comwikipedia.orgmdpi.com L-lysine, a proteinogenic amino acid, is a readily available and inexpensive member of this chiral pool. mdpi.comunivie.ac.at Its inherent chirality can be preserved throughout a synthetic sequence, providing an efficient route to the target molecule. youtube.comwikipedia.org For instance, L-lysine can be used as a chiral synthon to construct other complex bioactive molecules, where its stereocenter dictates the stereochemistry of the final product. mdpi.com
Enantioselective transformations offer an alternative to the chiral pool, creating the desired stereocenter from achiral or racemic precursors. Methods for the enantioselective synthesis of lysine (B10760008) and its derivatives have been developed, including approaches based on the cycloaddition of chiral nitrones. rsc.orgresearchgate.net These methods often involve the chromatographic separation of diastereomeric intermediates to obtain optically pure products. rsc.org
Novel Catalytic Systems for Lysine Functionalization
Recent advancements have introduced novel catalytic systems for the specific functionalization of lysine. mdpi.comresearchgate.net Biocatalysis, in particular, has emerged as a powerful tool due to its high stereoselectivity. nih.gov Enzymes such as lysine dioxygenases can catalyze the stereoselective hydroxylation of L-lysine, producing valuable chiral building blocks. nih.govresearchgate.net Furthermore, enzymatic cascade reactions have been developed to produce enantiopure D-lysine from L-lysine, demonstrating the versatility of biocatalytic systems. mdpi.com
In addition to enzymatic methods, DNA-catalyzed reactions have been explored for lysine side-chain modification. nih.gov These systems, known as deoxyribozymes, can catalyze the formation of new bonds on the lysine side chain with high specificity. nih.gov Chemocatalytic approaches have also been developed, using transition metal catalysts like ruthenium to convert lysine into other functional molecules, such as diamines and cyclic amines. mdpi.com
Strategic Introduction of the Nα-Carbobenzyloxy (Cbz) Protecting Group
The Carbobenzyloxy (Cbz) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal via catalytic hydrogenation. ijacskros.com The selective protection of the α-amino group of lysine is a critical step in the synthesis of this compound.
Mechanistic Studies of Cbz Acylation and Optimization of Reaction Conditions
The introduction of the Cbz group typically involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com The mechanism proceeds through a nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the Cbz-protected amine. numberanalytics.com
Optimization of this reaction is crucial to ensure high yields and avoid side reactions. numberanalytics.comnumberanalytics.com Key parameters to control include the choice of base, reaction temperature, and reaction time. numberanalytics.com Mild bases are often preferred to minimize unwanted byproducts. numberanalytics.com Monitoring the reaction progress by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures the reaction goes to completion. numberanalytics.comnumberanalytics.com
Table 1: Optimization of Cbz Protection Reaction
| Entry | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Triethylamine (B128534) | Dichloromethane (B109758) | Room Temp, 2h | High yield of Cbz-amine | numberanalytics.com |
| 2 | Pyridine | Dichloromethane | Room Temp, 2h | High yield of Cbz-amine | numberanalytics.com |
| 3 | Sodium Bicarbonate | Water/Dioxane | Room Temp, 4h | Good yield, standard Schotten-Baumann conditions | youtube.com |
| 4 | None (Catalyst) | Water | Room Temp | High chemoselectivity and yields | ijacskros.com |
This table is interactive and can be sorted by column headers.
Chemoselective Considerations in Multi-Functionalized Substrates
In molecules with multiple nucleophilic functional groups, such as lysine's two amino groups and one carboxyl group, chemoselectivity is paramount. The goal is to protect the α-amino group while leaving the ε-amino group available for subsequent functionalization. The reactivity of the different functional groups can be exploited to achieve this selectivity. For instance, it is possible to selectively protect an aliphatic amine in the presence of an aromatic amine. ijacskros.com
In the context of lysine, the slightly different pKa values of the α-amino and ε-amino groups can be leveraged. However, achieving high regioselectivity often requires a multi-step approach. A common strategy involves the protection of the ε-amino group through copper chelation. The copper(II) ion forms a stable complex with the α-amino and carboxylate groups, leaving the ε-amino group as the primary site for acylation. Subsequent removal of the copper allows for the protection of the now-free α-amino group. A more direct approach involves using reagents and conditions that favor reaction at the α-amino position, sometimes leveraging kinetic control at specific pH values. nih.gov The development of protocols using water as a solvent has shown high chemoselectivity, offering an environmentally friendly option for Cbz protection. ijacskros.com
Regioselective Installation of the Nε-Allyloxycarbonyl (Alloc) Protecting Group
Following the protection of the α-amino group with Cbz, the next crucial step is the regioselective installation of the Allyloxycarbonyl (Alloc) group onto the ε-amino group. The Alloc group is valuable because it is stable to the acidic and basic conditions often used to remove other protecting groups but can be selectively cleaved using palladium catalysis. organic-chemistry.org
The synthesis of Nα-Cbz-Nε-Alloc-L-lysine starts from Nα-Cbz-L-lysine. The free ε-amino group of this substrate is then reacted with allyl chloroformate (Alloc-Cl) under basic conditions. The choice of base and solvent is critical to ensure the reaction proceeds cleanly and in high yield without affecting the Cbz group or the stereocenter. This regioselective protection yields the desired orthogonally protected lysine derivative, ready for use in complex peptide synthesis. Supramolecular enzyme-mimicking approaches have also been reported for the effective regioselective protection of lysine's amino groups, offering high yields and selectivity under mild, room-temperature conditions. rsc.orgnih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | Nα-Cbz-Nε-Alloc-L-lysine |
| Carbobenzyloxy | Cbz |
| Allyloxycarbonyl | Alloc |
| Benzyl Chloroformate | Cbz-Cl |
| Allyl Chloroformate | Alloc-Cl |
| Nα-Cbz-L-lysine | - |
| Thin-Layer Chromatography | TLC |
Development of High-Yielding and Selective Alloc Protection Protocols
The primary challenge in synthesizing Nα-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine lies in the regioselective introduction of the Alloc group onto the ε-amino function of a pre-existing Nα-Cbz-L-lysine starting material.
Conventional methods for protecting the ε-amino group of lysine involve direct acylation. The standard protocol reacts Nα-Cbz-L-lysine with allyl chloroformate in an organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base like sodium bicarbonate or triethylamine (TEA). highfine.comopenaccesspub.org While widely used, this approach can suffer from a lack of complete selectivity, leading to the formation of undesired byproducts.
To enhance selectivity and yield, more advanced methodologies have been developed. One significant advancement involves the temporary protection of the α-amino and carboxyl groups to direct the protecting agent exclusively to the ε-amino group. A highly effective strategy detailed in patent literature employs a p-anisaldehyde Schiff base intermediate. google.com This process involves the following steps:
Formation of a Schiff base at the Nα-amino group of lysine using p-anisaldehyde. This intermediate enhances the nucleophilicity of the Nε-amino group.
Introduction of the desired protecting group (in this case, Alloc) onto the Nε-amino group.
Hydrolysis of the Schiff base to liberate the free Nα-amino group.
Protection of the newly freed Nα-amino group with the second protecting group (Cbz).
This multi-step, one-pot process demonstrates improved selectivity for the target amino group and facilitates the minimization and removal of impurities, leading to robust yields and high purity of the final differentially protected lysine. google.com Another approach to achieve selectivity involves the use of copper chelation, where the α-amino and carboxyl groups form a bidentate ligand with Cu2+ ions, leaving the ε-amino group as the primary site for reaction. researchgate.net
Table 1: Comparison of Protocols for Alloc Protection of Lysine
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Acylation | Nα-Cbz-L-lysine, Allyl Chloroformate, Base (e.g., NaHCO₃) | Simpler procedure, fewer steps. | Moderate selectivity, risk of side product formation. |
| Schiff Base Intermediate | L-lysine, p-anisaldehyde, Alloc-Cl, Cbz-Cl | High regioselectivity, minimizes impurities, robust yields. google.com | More complex, multi-step process. |
| Copper Chelation | L-lysine, Cu²⁺ salt, Alloc-Cl | High selectivity for the ε-amino group. researchgate.net | Requires addition and subsequent removal of metal ions. |
Minimizing Side Reactions and Byproduct Formation
The synthesis of asymmetrically protected lysine is often plagued by the formation of impurities that are difficult to separate from the desired product. The primary side reaction is the non-selective protection, which leads to a mixture of products.
Common byproducts include:
Isomeric Product: The undesired Nα-Alloc-Nε-Cbz-L-lysine, formed if the starting material is L-lysine or if protecting group scrambling occurs.
Di-protected Products: The formation of Nα,Nε-di(allyloxycarbonyl)-L-lysine or Nα,Nε-di(benzyloxycarbonyl)-L-lysine if the reaction conditions are not carefully controlled.
Unreacted Starting Material: Incomplete reaction leaving residual Nα-Cbz-L-lysine.
The moderate selectivity of older methods, such as those using a benzilidine Schiff base, results in an impure diprotected material that is challenging to purify. google.com The presence of these impurities is highly detrimental in large-scale peptide synthesis, causing the formation of undesired side products and complicating the purification of the final peptide. google.com
Strategies to minimize these side reactions focus on maximizing the regioselectivity of the protection steps. The use of the p-anisaldehyde Schiff base intermediate is particularly advantageous as it allows for the minimum formation of impurities, and those that do form can be more easily removed during the workup process. google.com For instance, adjusting the pH of the reaction mixture to between 2.0 and 3.5 can precipitate certain impurities, which can then be removed by simple filtration. google.com Another potential side reaction, though less common with the stable Cbz and Alloc groups, is "scrambling," where a protecting group migrates from one amine to another, a known issue with more labile groups like Dde. iris-biotech.de
Table 2: Common Side Products and Prevention Strategies
| Side Product/Reaction | Cause | Prevention Strategy |
|---|---|---|
| Isomeric Product Formation | Non-selective reaction with the α-amino group. | Use of highly selective methods like copper chelation or Schiff base intermediates. google.comresearchgate.net |
| Di-protection (di-Alloc/di-Cbz) | Use of excess protecting agent or non-selective conditions. | Stoichiometric control of reagents; use of selective protection protocols. |
| Protecting Group Scrambling | Instability of a protecting group under reaction conditions. | Use of robust and orthogonal protecting groups like Cbz and Alloc. iris-biotech.de |
| Incomplete Reaction | Insufficient reaction time, temperature, or reagent concentration. | Optimization of reaction parameters and monitoring reaction progress via chromatography. |
Analytical Chemistry for Characterization and Purity Assessment of Protected Lysine Derivatives
Rigorous analytical characterization is essential to confirm the identity and ensure the purity of this compound before its use in further synthetic applications, such as solid-phase peptide synthesis (SPPS). A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic and Spectroscopic Methods for Structural Elucidation
Structural confirmation relies on a suite of analytical techniques that provide complementary information about the molecular structure.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing protected amino acids. numberanalytics.com Reversed-Phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. mdpi.com In the analysis of this compound, RP-HPLC can effectively separate the final product from the more polar starting material (Nα-Cbz-L-lysine) and any non-polar, di-protected byproducts. The retention time of the compound, when compared to a known standard, provides initial identification.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. For this compound, ¹H NMR would show characteristic signals for the protons of the Cbz group (aromatic ring and benzylic CH₂), the Alloc group (vinyl protons and the O-CH₂), and the lysine backbone. Similarly, ¹³C NMR would confirm the presence of the carbonyl carbons from both the Cbz and Alloc carbamates, as well as the distinct carbons of the lysine chain and the protecting groups. redalyc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of the target compound would exhibit characteristic absorption bands for the N-H stretching of the carbamates, and strong C=O stretching vibrations for the urethane (B1682113) carbonyls of both the Cbz and Alloc groups. mdpi.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Advancements in Purity Profiling and Impurity Analysis
Ensuring the purity of protected amino acids is critical for the success of peptide synthesis. Modern analytical techniques allow for highly sensitive detection and quantification of trace impurities.
Purity Profiling with HPLC: HPLC is the standard method for determining the chemical purity of the final product. By integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, a purity percentage can be calculated. Chiral HPLC is a specialized advancement used to determine enantiomeric purity. It can separate the desired L-isomer from any contaminating D-isomer, with detection limits as low as 0.15%. tandfonline.com This is crucial as the presence of the wrong enantiomer can lead to biologically inactive or immunogenic peptides.
Impurity Analysis with LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly tandem MS (LC-MS/MS), is a powerful tool for identifying unknown impurities. As the HPLC separates the components of a mixture, the mass spectrometer provides the molecular weight of each component. This allows for the precise identification of side products, such as the isomeric Nα-Alloc-Nε-Cbz-L-lysine or di-protected species, even at very low levels.
Advanced Chromatographic Prediction: Recent research has focused on establishing a hydrophobicity index for protected amino acids using RP-HPLC. mdpi.com By understanding the retention behavior of different protected amino acids, it is possible to predict the retention times of peptide fragments. This approach aids in designing optimal purification processes and can be adapted for the predictive analysis of potential impurities in protected lysine derivatives. mdpi.com
Table 3: Analytical Techniques for Purity and Characterization
| Technique | Application | Information Provided |
|---|---|---|
| Reversed-Phase HPLC | Chemical Purity Assessment | Quantifies purity by separating the product from starting materials and byproducts. mdpi.com |
| Chiral HPLC | Enantiomeric Purity Assessment | Separates and quantifies L- and D-isomers. tandfonline.com |
| LC-MS/MS | Impurity Identification | Provides molecular weight and structural fragments of unknown impurities. nih.gov |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the precise chemical structure and connectivity of the molecule. redalyc.org |
| IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O, N-H). mdpi.com |
| High-Resolution MS | Molecular Formula Confirmation | Provides highly accurate molecular weight to confirm elemental composition. |
Orthogonal Protecting Group Strategies and Chemical Reactivity of N Cbz N Allyloxy Carbonyl L Lysine
Fundamental Principles of Orthogonality in Amino Acid Protection
In the realm of multi-step organic synthesis, particularly peptide synthesis, orthogonal protection is a strategy that employs multiple protecting groups that can be removed by different, non-interfering chemical methods. nih.govfiveable.me This allows for the deprotection of one functional group while others remain intact, providing precise control over the sequence of reactions. fiveable.me The success of complex syntheses, such as the solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield, is heavily reliant on such strategies. nih.gov
For an amino acid with multiple reactive sites, such as lysine (B10760008), protecting groups on the α-amino, ε-amino, and carboxyl functions must be compatible, meaning the removal of one should not affect the others. nih.gov The combination of the benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups on the lysine scaffold is a classic illustration of orthogonality. ug.edu.plwikidot.com
The Cbz group is characteristically stable under a range of conditions, including the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal. wikidot.com Its primary method of cleavage is catalytic hydrogenolysis. wikidot.com
The Alloc group , conversely, is stable to the conditions used for Cbz removal. wikidot.com It is specifically cleaved under neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger. sigmaaldrich.com
This differential reactivity ensures that either the α-amino or ε-amino group of lysine can be selectively deprotected. For instance, in N-Cbz-N'-Alloc-L-lysine, the Alloc group on the ε-amine can be removed to allow for side-chain modification, while the Cbz-protected α-amine remains untouched, and vice-versa. This orthogonal relationship is a powerful tool for constructing complex peptide architectures, including branched or cyclic peptides.
Table 1: Orthogonality of Cbz and Alloc Protecting Groups
| Protecting Group | Typical Removal Conditions | Stability Towards |
|---|---|---|
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C (catalytic hydrogenolysis); Strong acids (e.g., HBr/AcOH) wikidot.com | Mild acid (TFA), mild base (piperidine), Pd(0)/scavenger wikidot.com |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), nucleophilic scavenger sigmaaldrich.com | Catalytic hydrogenolysis, strong acids, mild base wikidot.comsigmaaldrich.com |
Mechanistic Investigations of Cbz Deprotection Pathways
The removal of the benzyloxycarbonyl (Cbz) group is a well-established and versatile reaction in organic synthesis, particularly in peptide chemistry.
Catalytic Hydrogenation (Pd/C) and Transfer Hydrogenolysis Studies
The most common method for Cbz deprotection is catalytic hydrogenation, typically employing palladium on a carbon support (Pd/C) and hydrogen gas (H₂). missouri.edu The mechanism involves the hydrogenolysis of the benzylic C-O bond. The reaction proceeds on the surface of the palladium catalyst, where H₂ is adsorbed and activated. The Cbz-protected amine also coordinates to the catalyst surface, facilitating the cleavage of the benzyl-oxygen bond and subsequent fragmentation to yield the unprotected amine, toluene, and carbon dioxide.
Transfer hydrogenolysis offers a safer and often more convenient alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule to generate hydrogen in situ. Common hydrogen donors include:
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
Triethylsilane (Et₃SiH) missouri.edu
Cyclohexene or cyclohexadiene
When using ammonium formate, for example, it decomposes on the palladium surface to provide the active hydrogen species for the hydrogenolysis reaction. Transfer hydrogenation can sometimes offer improved chemoselectivity and is particularly useful in standard laboratory settings where handling of hydrogen gas may be a concern. For instance, in situ generation of molecular hydrogen from triethylsilane and Pd/C allows for the rapid and efficient deprotection of Cbz groups under mild, neutral conditions. missouri.edu
Exploration of Alternative Cbz Removal Techniques (e.g., Transition Metal-Mediated)
While hydrogenolysis is the most prevalent method, several alternative conditions have been developed for Cbz removal, which can be advantageous when a substrate contains functionalities susceptible to reduction, such as alkenes or alkynes.
Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (B91410) (HF), can also cleave the Cbz group. wikidot.com However, these harsh conditions limit their compatibility with sensitive substrates.
More recently, other transition metal-mediated methods have been explored. For example, iron(II) sulfate (B86663) has been used as an inexpensive and environmentally friendly catalyst for certain transformations involving Cbz-protected amines. missouri.edu Additionally, methods using Lewis acids like aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to effectively deprotect N-Cbz groups at room temperature with good functional group tolerance. organic-chemistry.org
A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has also been reported, which is effective for Cbz, Alloc, and methyl carbamate (B1207046) protected amines and is superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or Lewis acid conditions. organic-chemistry.org
Stability Profiling under Varied Reaction Conditions
The utility of the Cbz group is significantly enhanced by its stability across a range of reaction conditions used to remove other common protecting groups. This stability is a cornerstone of its role in orthogonal protection schemes.
Acid Stability: The Cbz group is stable to the trifluoroacetic acid (TFA) treatments typically used for the removal of the tert-butyloxycarbonyl (Boc) group. wikidot.com However, it is not suitable for repetitive TFA treatments as required in Boc-based solid-phase peptide synthesis. wikidot.com
Base Stability: It is completely stable to the mild, basic conditions, such as piperidine (B6355638) in DMF, used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group. ub.edu
Stability to other deprotection reagents: The Cbz group is unaffected by the conditions required for Alloc group removal (Pd(0)/scavenger). wikidot.com It is also stable to reducing agents like sodium borohydride (B1222165) (NaBH₄). wikidot.com
Table 2: Stability Profile of the Cbz Group
| Reagent/Condition | Typical Use | Cbz Group Stability | Reference |
|---|---|---|---|
| TFA (Trifluoroacetic acid) | Boc group removal | Stable (for short-term exposure) | wikidot.com |
| Piperidine/DMF | Fmoc group removal | Stable | ub.edu |
| Pd(PPh₃)₄ / Scavenger | Alloc group removal | Stable | wikidot.com |
| H₂/Pd/C | Cbz group removal | Labile | missouri.edu |
| HBr/AcOH | Cbz group removal (strong acid) | Labile | wikidot.com |
Elucidation of Alloc Deprotection Mechanisms
The allyloxycarbonyl (Alloc) group is a valuable amine protecting group in peptide synthesis due to its unique deprotection conditions, which are orthogonal to most other commonly used protecting groups like Boc, Fmoc, and Cbz. wikidot.com
Palladium(0)-Catalyzed Allylic Cleavage and Ligand Effects
The removal of the Alloc group is achieved through a palladium(0)-catalyzed reaction that involves allylic cleavage. sigmaaldrich.com The generally accepted mechanism proceeds through the following key steps:
Oxidative Addition: The palladium(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl moiety of the Alloc group. This forms a π-allyl palladium(II) complex.
Nucleophilic Interception: A nucleophilic "scavenger" is required to intercept the activated allyl group from the palladium complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Common scavengers include morpholine (B109124), dimedone, or N-methylaniline. The choice of scavenger can be critical to avoid side reactions and ensure efficient deprotection.
Decarboxylation: The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.
Optimization of Scavenger Systems for Efficient Deprotection
The removal of the allyloxycarbonyl (Alloc) protecting group from the ε-amino function of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine is a critical step that relies on palladium-catalyzed allylic cleavage. sigmaaldrich.com This reaction, often referred to as the Tsuji-Trost reaction, involves the coordination of a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group, followed by the formation of a π-allyl-palladium complex and displacement of the carbamate. wpmucdn.com A crucial aspect of this process is the use of a scavenger to irreversibly trap the highly reactive allyl cation, preventing side reactions such as the re-alkylation of the newly liberated amine. rsc.orgrsc.org The optimization of this scavenger system is paramount for achieving high-yield, clean deprotection.
Several types of scavengers have been investigated to improve the efficiency of Alloc deprotection. Early methods often employed nucleophiles like morpholine or a mixture of N-methylmorpholine (NMM) and acetic acid. researchgate.netpeptide.com However, the choice of scavenger can significantly impact reaction kinetics and product purity. For instance, while effective, some scavengers can be sluggish or lead to incomplete reactions. researchgate.net
More advanced scavenger systems have been developed to overcome these limitations. Phenylsilane (PhSiH₃) has emerged as a highly effective and neutral scavenger that acts as a hydride donor. wpmucdn.comkohan.com.twresearchgate.net It is used in conjunction with Pd(PPh₃)₄ and leads to efficient deprotection under mild conditions. researchgate.net Another highly effective class of scavengers are amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃). rsc.orgrsc.org These reagents have been shown to provide fast and quantitative removal of the Alloc group, crucially preventing the side-reaction of allylamine (B125299) formation. rsc.orgrsc.org Studies comparing various systems have highlighted that scavengers like Me₂NH·BH₃ can be clearly superior to options like morpholine or PhSiH₃ in certain contexts, offering quantitative deprotection without allyl back-alkylation. researchgate.net
The selection of the optimal scavenger system depends on the specific substrate and desired reaction conditions, with modern options providing near-neutral conditions suitable for highly sensitive molecules. rsc.org
Table 1: Comparison of Scavenger Systems for Alloc Deprotection This table is generated based on data from multiple sources to provide a comparative overview.
| Scavenger System | Catalyst | Typical Conditions | Advantages | Disadvantages/Considerations | Source(s) |
|---|---|---|---|---|---|
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | DCM, Room Temp | Effective, neutral conditions, compatible with Fmoc. researchgate.net | Can be slower than other systems. researchgate.net | wpmucdn.comkohan.com.twresearchgate.net |
| Dimethylamine-borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | Dichloromethane (B109758) | Fast, quantitative, prevents allylamine side-products, near-neutral pH. rsc.orgrsc.org | Requires careful handling of borane (B79455) complexes. | rsc.orgrsc.orgresearchgate.net |
| N-Methylmorpholine (NMM) / Acetic Acid | Pd(PPh₃)₄ | Chloroform | Established method. | Can be less efficient than modern alternatives. | sigmaaldrich.compeptide.com |
| Morpholine | Pd(PPh₃)₄ | Dichloromethane | Simple nucleophilic scavenger. | Can be clearly inferior in terms of kinetics and side-reaction prevention compared to amine-boranes. researchgate.net | researchgate.net |
Kinetic and Thermodynamic Studies of Protecting Group Interconversions
A potential side reaction in di-protected amino acids is the interconversion or migration of a protecting group from one functional site to another, such as an acyl transfer from the α-amino to the ε-amino group of lysine. nih.govresearchgate.net Such migrations can compromise the chemical integrity and homogeneity of a synthetic peptide. These reactions are typically studied through kinetic analysis to determine their rates under various conditions (e.g., pH, solvent, temperature) and thermodynamic analysis to understand the relative stability of the isomers.
Applications of N Cbz N Allyloxy Carbonyl L Lysine in Advanced Macromolecular and Peptide Synthesis
Building Block in Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin, the ability to selectively deprotect and modify a specific site on the peptide is crucial for creating complex structures. N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, in its various isomeric forms such as Nα-Cbz-Nε-Alloc-L-lysine or Nα-Alloc-Nε-Cbz-L-lysine, provides a powerful handle for such manipulations.
The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches, named for the protecting groups used for the temporary Nα-amino protection and the semi-permanent side-chain protection, respectively. The Cbz/Alloc protection scheme on lysine (B10760008) is compatible with both.
Fmoc/tBu Strategy : This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Alloc group is completely stable to the piperidine (B6355638) solution used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage and tBu-group removal. iris-biotech.desigmaaldrich.com This allows for the incorporation of Fmoc-Lys(Alloc)-OH into a peptide sequence. targetmol.comsigmaaldrich.comalfa-chemistry.comadvancedchemtech.com After the main peptide backbone is assembled, the Alloc group on the lysine side chain can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane. diva-portal.orgnih.govwpmucdn.com This unmasks the ε-amino group for further modification—such as branching, cyclization, or conjugation—while the rest of the peptide remains protected. rsc.orgrsc.org The Cbz group is also stable to the piperidine used for Fmoc removal, meaning a building block like Alloc-Lys(Cbz)-OH could theoretically be used in an Fmoc-based synthesis, although this is less common.
Boc/Bzl Strategy : This classic method employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection, which are removed with strong acids like hydrofluoric acid (HF). peptide.com Here, a building block like Boc-Lys(Alloc)-OH could be used. The Alloc group is stable to the TFA used for the repetitive Nα-Boc removals. sigmaaldrich.com Alternatively, Boc-Lys(Fmoc)-OH is often used to introduce a site for orthogonal deprotection using a base. peptide.compeptide.com Similarly, a Cbz-protected lysine derivative, such as Boc-Lys(Cbz)-OH, is a standard reagent in Boc-SPPS, as the Cbz group is stable to TFA but cleaved during the final HF step. rsc.orgpeptide.com The use of a Cbz/Alloc-protected lysine, such as Nα-Boc-Nε-Cbz-L-lysine, allows for the synthesis of protected peptide fragments suitable for convergent synthesis strategies. peptide.com
The table below summarizes the compatibility of the Cbz and Alloc protecting groups with the standard SPPS deprotection reagents.
| Protecting Group | Reagent for Removal | Stability to Fmoc/tBu Reagents | Stability to Boc/Bzl Reagents |
| Cbz (Z) | H₂/Pd, HBr/AcOH, HF | Stable to piperidine, Stable to mild TFA | Stable to TFA, Cleaved by HF |
| Alloc | Pd(PPh₃)₄, Scavenger | Stable to piperidine, Stable to TFA | Stable to TFA |
| Fmoc | Piperidine (Base) | N/A | Stable |
| Boc | TFA (Acid) | Stable | N/A |
| tBu/Bzl | Strong Acid (TFA/HF) | Cleaved by TFA (tBu) | Cleaved by HF (Bzl) |
Convergent synthesis, where protected peptide fragments are synthesized separately and then joined together, is often more efficient for producing large peptides or proteins than a linear, stepwise approach. Orthogonally protected lysine derivatives are instrumental in this strategy. upf.edu A peptide fragment can be synthesized using SPPS with a C-terminal this compound. The Alloc group can then be selectively removed to expose a reactive amine on the side chain, or the Nα-Cbz group can be removed to allow for ligation at the N-terminus. This enables the chemoselective joining of large, purified peptide segments, minimizing the accumulation of deletion sequences and other impurities common in very long linear syntheses. peptide.com The use of building blocks like Boc-Lys(Fmoc)-OH is well-established for preparing protected peptide fragments for subsequent condensation. peptide.com
Achieving high coupling efficiency is critical in SPPS to avoid the formation of deletion sequences. The coupling of any protected amino acid, including this compound, can be optimized by selecting the appropriate coupling reagents. For sterically hindered couplings, such as those involving secondary amines formed after side-chain modification, potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. rsc.org
Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern, particularly during the activation of the carboxylic acid for coupling. This risk is highest for the activated amino acid being added and during fragment condensation steps. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives helps to suppress racemization by forming less reactive, but still efficient, active esters. Modern protocols for both solid-phase and liquid-phase synthesis have been developed to ensure peptide bond formation occurs with minimal epimerization. mdpi.com
Contribution to Liquid-Phase Peptide Synthesis (LPPS) and Solution-Phase Methodologies
While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers significant advantages, particularly for large-scale production where reagent costs and purification are major factors. bachem.combachem.com
In LPPS, reactions are carried out in solution, which can lead to higher crude purity and lower consumption of excess reagents and solvents compared to SPPS. bachem.comnih.gov This makes it a more scalable and sustainable method. bachem.com Orthogonally protected building blocks like this compound are equally valuable in this context. Their use allows for the synthesis of complex peptide intermediates in solution, which can be purified at each step via crystallization or extraction, a key advantage over SPPS where impurities can accumulate until the final cleavage. bachem.com The synthesis of orthogonally protected diketopiperazine scaffolds from Boc-Lys(Alloc)-OH in solution highlights the utility of such building blocks in creating complex molecular platforms on a gram scale. rsc.org
Design and Fabrication of Peptidomimetics and Constrained Peptides
The orthogonally protected lysine derivative, this compound, is a highly valuable building block in the design and synthesis of complex peptides and peptidomimetics. The distinct chemical lability of the Carbobenzoxy (Cbz) and Allyloxycarbonyl (Alloc) protecting groups allows for selective deprotection and subsequent modification of the lysine's α-amino and ε-amino groups. This selective control is fundamental to the construction of peptides with tailored structures and functions, such as constrained peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. nih.gov
Engineering Defined Side-Chain Functionalizations (e.g., Bioconjugation Handle)
The presence of the Alloc group on the ε-amino side chain of this compound provides a unique tool for site-specific modification. The Alloc group can be selectively removed under mild conditions using palladium catalysis, leaving the Cbz group on the α-amine and other acid-labile protecting groups on the peptide intact. This unmasks a primary amine on the lysine side chain, which serves as a versatile bioconjugation handle.
This nucleophilic amine can be functionalized with a wide array of molecules, including:
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) studies.
Biotin (B1667282): For affinity purification or detection.
Cytotoxic Drugs: For the development of targeted antibody-drug conjugates (ADCs).
Bioorthogonal Handles: Such as azides or alkynes, which can be used for further specific ligation reactions. nih.gov
For instance, a bromoacetyl group can be introduced onto the lysine side chain to create a sulfhydryl-selective cross-linking function, enabling the peptide to be coupled to other molecules or surfaces that possess free sulfhydryl groups. nih.gov This strategy of late-stage functionalization is critical for diversifying peptides and proteins, allowing for the introduction of valuable chemical reporters and therapeutic agents at a precise location within the biomolecule. nih.gov The ability to install such a handle at any desired position in a peptide sequence is a cornerstone of modern peptide chemistry, facilitating the creation of sophisticated biomaterials and therapeutic candidates.
Synthesis of Cyclic and Branched Peptidomimetic Scaffolds
The orthogonal protection scheme of this compound is instrumental in the synthesis of structurally complex peptidomimetics, including cyclic and branched peptides. These non-linear architectures are of great interest as they can mimic protein secondary structures, enhance proteolytic stability, and constrain the peptide into a bioactive conformation. nih.gov
Cyclic Peptides: Head-to-side-chain or side-chain-to-side-chain cyclization is a common strategy to produce constrained peptides. After assembling a linear peptide using solid-phase peptide synthesis (SPPS), the Alloc group on a specific lysine residue can be selectively removed. The now-free ε-amino group can then form a lactam bridge by reacting with the C-terminal carboxylic acid of the peptide. This approach has been successfully used to create cyclic peptide inhibitors of various biological targets, such as lysine-specific demethylase 1 (LSD1). nih.gov
Branched Peptides: Branched or "dendrimeric" peptides can be synthesized by using the lysine side chain as a branching point. After selective deprotection of the Alloc group, the exposed ε-amine can be used as an initiation point for the synthesis of a second, distinct peptide chain. This results in a branched scaffold where two different peptide sequences are covalently linked to the same lysine residue. This methodology allows for the creation of multivalent ligands, synthetic vaccines, and complex molecular scaffolds.
| Scaffold Type | Synthetic Strategy Enabled by Orthogonal Protection | Potential Application |
| Head-to-Side-Chain Cyclic Peptide | Selective removal of the Alloc group on a lysine side chain, followed by intramolecular amide bond formation (lactamization) with the N-terminal amine. | Enzyme inhibitors, receptor antagonists |
| Branched (Dendrimeric) Peptide | Selective deprotection of the lysine ε-amino group, followed by the synthesis of a new peptide chain from the side chain. | Multivalent binders, drug delivery systems |
| Peptide-Molecule Conjugate | Removal of the Alloc group to expose a reactive amine for conjugation with small molecules, lipids, or polymers. | Targeted therapeutics, imaging agents |
Structure-Activity Relationship (SAR) Studies Enabled by Lysine Modifications
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead peptide. nih.govnih.gov The ability to systematically modify a peptide's structure and observe the corresponding changes in activity provides critical insights for drug design. This compound is a powerful tool for such studies.
By incorporating this building block into a peptide sequence, chemists can create a library of analogues where the lysine side chain is systematically altered. Following the selective removal of the Alloc group, the ε-amine can be acylated with a variety of carboxylic acids, reductively alkylated, or converted to other functional groups. This allows researchers to probe the importance of charge, hydrophobicity, and steric bulk at a specific position for the peptide's interaction with its biological target. nih.gov For example, in the development of inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), modifying the lysine-like side chains of inhibitors is crucial for understanding and improving potency and selectivity. nih.gov This systematic approach accelerates the identification of peptides with enhanced affinity, specificity, and therapeutic potential. researchgate.net
Precursor for Polypeptide and Polymer Synthesis via Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)
While Nα-Cbz protected amino acids are standard in peptide synthesis, for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), the α-amino group must be part of the NCA ring itself. Therefore, the relevant monomer for creating polylysine (B1216035) is a lysine derivative where the side-chain (ε-amino group) is protected, such as with a Cbz group (Z-Lys-NCA). biosynth.com The principles governing the polymerization of these monomers are directly applicable to lysine NCAs bearing other protecting groups like Alloc. The choice of protecting group is critical as it influences the polymerization process and the subsequent deprotection strategy to yield functional polypeptides. researchgate.netillinois.edu
Controlled Polymerization of Lysine-Based NCAs
The synthesis of well-defined polypeptides with controlled molecular weight and low polydispersity is achieved through living ring-opening polymerization of NCAs. illinois.edu The polymerization of Z-Lys-NCA, a common precursor for polylysine, can be initiated by various species, including primary amines. mdpi.com However, traditional methods can be complicated by side reactions. mdpi.com
Significant advancements in controlled polymerization have been made using transition-metal initiators, which can provide living polymerization characteristics and yield high molecular weight polypeptides. illinois.edu The polymerization kinetics can be influenced by the nature of the side-chain protecting group; bulkier groups may slow down the reaction rate. mdpi.com For instance, the polymerization of Nε-Fmoc-L-Lysine NCA is slower than that of Nε-Boc-L-Lysine NCA due to the bulkier Fmoc group. mdpi.com Similarly, the Cbz group on Z-Lys-NCA influences the conformation of the resulting polypeptide; poly(ε-Cbz-L-lysine) can adopt α-helical or β-sheet structures depending on chain length and solvent conditions. researchgate.netnih.gov The ability to control the polymerization allows for the creation of block copolymers with defined secondary structures. researchgate.net
| Parameter | Method/Factor | Outcome |
| Initiation | Primary amines, transition metal complexes | Control over initiation efficiency and rate |
| Control of MW | Monomer-to-initiator ratio in a living polymerization | Predictable chain length |
| Polydispersity | Use of high-purity monomers and controlled initiation | Narrow molecular weight distribution |
| Secondary Structure | Choice of solvent, polypeptide chain length | Formation of α-helices or β-sheets |
Synthesis of Branched and Graft Copolypeptides
The synthesis of complex polymer architectures like branched and graft copolypeptides relies heavily on orthogonal protection strategies. mdpi.com Polypeptides with side chains that can be selectively deprotected are used as macroinitiators for subsequent polymerizations.
A typical strategy involves synthesizing a linear polypeptide backbone, for example, by polymerizing a lysine NCA with a protecting group like Boc. This can be followed by the polymerization of a second block using a lysine NCA with an orthogonal protecting group, such as Fmoc or, hypothetically, Alloc. mdpi.com After the initial polymerization, the Fmoc (or Alloc) groups can be selectively removed under conditions that leave the Boc (or Cbz) groups intact. mdpi.com The newly exposed primary amines along the polypeptide backbone can then serve as initiating sites for the ROP of another NCA monomer, leading to the formation of a graft copolypeptide. mdpi.com This approach allows for the construction of highly branched structures with distinct polypeptide grafts, creating materials with unique self-assembly properties and functionalities for applications in drug delivery and biomaterials science. mdpi.comnih.gov
Development of Stimuli-Responsive Polymeric Materials
The strategic design of "smart" polymers that can respond to specific environmental stimuli is a burgeoning field in materials science. These stimuli-responsive materials are engineered to undergo significant changes in their physical or chemical properties upon exposure to triggers such as pH, temperature, light, or redox potential. The amino acid L-lysine, with its two primary amine groups (α- and ε-), offers a versatile scaffold for the construction of such polymers. The ability to differentially protect these amines allows for the introduction of various functionalities in a controlled manner. The compound this compound is a prime example of an orthogonally protected monomer that holds significant potential for the synthesis of advanced stimuli-responsive polymeric materials.
The key to the utility of this compound lies in the orthogonal nature of its protecting groups: the benzyloxycarbonyl (Cbz) group and the allyloxycarbonyl (Alloc) group. These two groups can be removed under distinct chemical conditions, enabling the selective deprotection and subsequent functionalization of either the α- or ε-amine of the lysine residue within a polymer chain. This orthogonal strategy is fundamental to creating well-defined, multi-functional polymers with tailored responsive behaviors.
The general approach to developing stimuli-responsive polymers from this monomer involves:
Polymerization of the this compound, often through N-carboxyanhydride (NCA) ring-opening polymerization, to form a protected poly(L-lysine) backbone. mdpi.comresearchgate.net
Selective removal of one of the protecting groups to expose a reactive amine handle.
Functionalization of the newly exposed amine with moieties that impart stimuli-responsive properties.
Optional removal of the second protecting group to introduce another functionality or to reveal the inherent pH-responsiveness of the lysine amine.
The selective deprotection of the Alloc group is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, under mild conditions. sigmaaldrich.com This process is highly specific and does not affect the Cbz group, which is stable to these conditions. Conversely, the Cbz group is commonly cleaved via hydrogenolysis (e.g., H₂/Pd-C) or with strong acids, conditions that leave the Alloc group intact. This orthogonality is crucial for the stepwise modification of the polymer.
pH-Responsive Polymers
One of the most explored applications of poly(L-lysine)-based materials is in the creation of pH-responsive systems. The primary amine on the lysine side chain has a pKa of approximately 10.5, meaning it becomes protonated at acidic pH and is neutral at basic pH. This change in charge state can be harnessed to trigger conformational changes, solubility transitions, or the release of encapsulated cargo.
By incorporating this compound into a polymer, a latent pH-responsive character is introduced. After polymerization, the selective removal of the Alloc group would expose the ε-amine, rendering the polymer pH-sensitive. The remaining Cbz group on the α-amine would serve to maintain other aspects of the polymer's structure or could be used for further modification. This approach allows for the creation of materials that are only responsive in specific pH ranges, a desirable feature for applications like drug delivery to the acidic microenvironment of tumors or for oral drug delivery systems that must navigate the varying pH of the gastrointestinal tract. mdpi.com
Redox-Responsive Polymers
The orthogonal handles provided by this compound also facilitate the design of redox-responsive polymers. Following the selective deprotection of the Alloc group, the exposed amine can be functionalized with redox-sensitive moieties, such as disulfide bonds. These bonds are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing environment found inside cells, which has a high concentration of glutathione. This mechanism can be exploited for the intracellular release of therapeutics. nih.gov
For instance, a thiol-containing molecule could be coupled to the deprotected amine, followed by oxidative dimerization to form disulfide crosslinks between polymer chains, leading to the formation of a hydrogel. This hydrogel would be stable under normal physiological conditions but would degrade and release its payload in a reducing environment.
The table below summarizes the orthogonal deprotection strategies that are central to the use of this compound in creating stimuli-responsive polymers.
| Protecting Group | Deprotection Reagent | Stability Conditions | Reference |
| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ / Phenylsilane in DCM | Stable to acids (TFA) and bases (piperidine) | kohan.com.tw |
| Benzyloxycarbonyl (Cbz) | H₂/Pd, HBr/AcOH | Stable to mild bases and palladium(0) catalysts used for Alloc removal | nih.gov |
The following table outlines hypothetical examples of stimuli-responsive polymers that could be synthesized using this compound, based on established principles of polymer chemistry.
| Polymer Architecture | Stimulus | Responsive Behavior | Potential Application |
| Linear poly(L-lysine) with exposed ε-amines | pH | Change in solubility and conformation | pH-triggered drug release |
| Crosslinked hydrogel via disulfide bonds | Redox (Glutathione) | Degradation of the hydrogel network | Intracellular drug delivery |
| Graft copolymer with thermoresponsive side chains | Temperature | Reversible phase transition (LCST) | Injectable hydrogels for tissue engineering |
Conformational and Structural Analysis of Protected Lysine Containing Systems
Spectroscopic Characterization of Secondary Structures in Copolypeptides (e.g., Circular Dichroism, X-ray Diffraction)
Spectroscopic techniques are indispensable for elucidating the secondary structures of copolypeptides containing N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine. Circular dichroism (CD) and X-ray diffraction (XRD) are powerful tools for this purpose.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone and is therefore an excellent method for determining the secondary structure content (α-helix, β-sheet, random coil) of polypeptides in solution. nih.gov For copolypeptides containing protected lysine (B10760008), the CD spectrum provides insights into how the bulky and aromatic Cbz group, in conjunction with the Alloc group, influences the propensity for helix or sheet formation.
Studies on copolypeptides with ε-Cbz-L-lysine have shown that the chain length of the protected lysine blocks can dictate the resulting conformation. researchgate.netresearchgate.net For instance, short blocks of ε-Cbz-L-lysine may favor the formation of β-sheet structures, as indicated by a characteristic CD band around 214 nm. researchgate.netresearchgate.net As the length of the ε-Cbz-L-lysine segment increases, a transition to a mixed α-helix and β-sheet conformation can be observed, and with even longer blocks, an exclusive α-helical structure may predominate, characterized by distinct negative bands around 222 nm and 208 nm. researchgate.netresearchgate.net The presence of the additional Alloc group at the N'-position would further modulate these conformational preferences.
X-ray Diffraction (XRD)
XRD provides detailed information about the crystalline structure and long-range order in solid-state polypeptide samples. mdpi.com For copolypeptides containing this compound, XRD can reveal the packing arrangements of the polymer chains and the influence of the protecting groups on the crystalline domains.
In studies of copolypeptides with ε-Cbz-L-lysine, XRD patterns have been used to confirm the secondary structures suggested by CD spectroscopy. researchgate.netresearchgate.net For example, a block copolypeptide with a short chain of ε-Cbz-lysine that exhibits a β-sheet structure in CD will show corresponding sharp diffraction peaks in its XRD pattern. researchgate.net As the chain length increases and α-helical content becomes more prominent, the XRD pattern will shift to reflect this change in conformation. researchgate.net The crystallinity of such copolypeptides can also be assessed, which has implications for their mechanical properties. tue.nl
The following table summarizes the expected spectroscopic characteristics for different secondary structures in copolypeptides containing protected lysine.
| Secondary Structure | Circular Dichroism (CD) Characteristics | X-ray Diffraction (XRD) Characteristics |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~190 nm | Sharp diffraction peaks corresponding to helical packing |
| β-Sheet | Negative band at ~214-218 nm, positive band at ~195-200 nm | Sharp diffraction peaks indicative of inter-sheet packing |
| Random Coil | Strong negative band below 200 nm, weak ellipticity above 210 nm | Broad, amorphous halo with little to no sharp diffraction |
Influence of Protecting Groups on Polymer Architecture and Self-Assembly
The bulky and aromatic nature of the Cbz group can introduce significant steric hindrance, which can either promote or inhibit the formation of specific secondary structures. nih.gov In some contexts, the π-π stacking interactions between the phenyl rings of the Cbz groups can stabilize helical conformations. researchgate.net Conversely, the steric bulk can also disrupt the regular hydrogen bonding patterns required for stable secondary structures, leading to more disordered conformations.
The Alloc group, while smaller than the Cbz group, also contributes to the steric profile of the lysine side chain. Its presence can further influence the packing of the polymer chains and modulate the self-assembly process. The interplay between the rigid, aromatic Cbz group and the more flexible Alloc group can lead to complex polymer architectures that are sensitive to environmental conditions such as solvent polarity and temperature.
The ability to selectively remove these protecting groups under different conditions (e.g., hydrogenolysis for Cbz and palladium-catalyzed cleavage for Alloc) provides a powerful tool for controlling the self-assembly of these copolypeptides. uniurb.ithighfine.com For example, a copolypeptide could be designed to self-assemble into a particular nanostructure in its protected form, and then, upon selective deprotection of one or both groups, undergo a conformational change to form a different assembled state. This "smart" behavior is highly desirable for applications in drug delivery and tissue engineering. mdpi.com
Computational Chemistry and Molecular Modeling for Conformational Prediction
Computational methods are invaluable for predicting and understanding the conformational preferences of complex molecules like this compound and the polymers derived from it.
MD simulations can provide detailed insights into the dynamic behavior of copolypeptides containing protected lysine in various environments. rsc.org By simulating the movements of atoms over time, MD can be used to explore the conformational landscape of the polypeptide, identify stable secondary structures, and understand the influence of the protecting groups on the polymer's flexibility and interactions with solvent molecules. mdpi.com
For example, MD simulations of lysine-containing peptides have been used to study helix-coil transitions and the role of electrostatic interactions in stabilizing or destabilizing helical conformations. nih.gov In the context of this compound, MD simulations could be employed to:
Predict the preferred conformations of the protected lysine side chain.
Investigate the impact of the Cbz and Alloc groups on the secondary structure of the polypeptide backbone.
Simulate the self-assembly process of the copolypeptides into higher-order structures.
Study the interactions of the protected copolypeptides with other molecules, such as drugs or biological receptors, through docking studies. researchgate.net
QM calculations can be used to investigate the electronic structure of this compound in detail. These calculations provide information about the molecule's geometry, charge distribution, and the nature of the chemical bonds involving the Cbz and Alloc protecting groups. This information is crucial for understanding the reactivity of the protected amino acid and for parameterizing the force fields used in MD simulations.
Investigation of Intermolecular Interactions and Aggregation Behavior
The intermolecular interactions of copolypeptides containing this compound are a key factor in their aggregation behavior and the formation of supramolecular structures.
The aromatic Cbz groups can participate in π-π stacking interactions, which can drive the aggregation of the polymer chains. researchgate.net These interactions, along with hydrophobic interactions, can lead to the formation of well-ordered aggregates such as nanofibers or nanoribbons. The presence of the Alloc group can modulate these interactions, either by sterically hindering the stacking of the Cbz groups or by participating in other types of intermolecular interactions.
The aggregation behavior of these copolypeptides is also expected to be highly dependent on the solvent environment. In non-polar solvents, the aggregation may be driven by dipole-dipole interactions and hydrogen bonding between the peptide backbones, while in polar solvents, hydrophobic interactions involving the protecting groups are likely to be more important. The balance of these different intermolecular forces will ultimately determine the morphology of the resulting aggregates.
The study of these interactions is critical for designing materials with specific properties. For example, by controlling the aggregation behavior of these copolypeptides, it may be possible to create scaffolds for tissue engineering with controlled porosity and mechanical strength. tue.nl
Sustainable Chemistry Practices in the Synthesis and Utilization of N Cbz N Allyloxy Carbonyl L Lysine
Principles of Green Chemistry in Protected Amino Acid and Peptide Synthesis
The 12 principles of green chemistry serve as a foundational framework for developing more sustainable chemical processes. numberanalytics.com In the context of producing and using N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine, these principles address key areas of environmental concern. Traditional peptide synthesis is known for its high consumption of hazardous solvents, use of excess reagents, and generation of substantial waste, leading to a high Process Mass Intensity (PMI). acs.orgrsc.org
Key green chemistry principles applicable to the synthesis of this protected lysine (B10760008) derivative include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This involves optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of by-products. numberanalytics.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial. jocpr.com For this compound, this means efficiently attaching the benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups to the lysine core.
Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. acs.org It involves replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) and avoiding toxic coupling agents. rsc.org
Designing Safer Chemicals: The target molecule itself should be designed to be effective but with minimal toxicity. While the properties of this compound are largely defined by its application, the choice of protecting groups (Cbz and Alloc) offers a degree of control, as their cleavage by-products can be considered.
Safer Solvents and Auxiliaries: The vast majority of waste in peptide synthesis comes from solvents used for coupling, deprotection, and washing steps. rsc.orgrsc.org A major focus of green peptide chemistry is the replacement of hazardous solvents with greener alternatives or the elimination of solvents altogether. advancedchemtech.com
Use of Renewable Feedstocks: While the core amino acid, L-lysine, can be produced via fermentation from renewable resources, the protecting groups (Cbz and Alloc) are typically derived from petrochemical feedstocks. nih.gov Research into bio-based sources for these reagents is an ongoing challenge.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and energy use. numberanalytics.com This is particularly relevant for the removal of the Alloc and Cbz groups.
Development of Solvent-Minimized and Solvent-Free Methodologies
Solvents account for the largest proportion of waste in peptide synthesis, making their reduction or replacement a top priority for greening the process. rsc.orgacs.org Solvents like DMF, N-methyl-2-pyrrolidone (NMP), and DCM are widely used but are classified as hazardous substances. acs.org Research has focused on identifying and validating greener alternatives suitable for the synthesis and use of protected amino acids like this compound.
Recent studies have explored a variety of more environmentally benign solvents. tandfonline.comnih.gov These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate (PC), and dipropylene glycol dimethyl ether (DMM). rsc.orgnih.govbiotage.com For a solvent to be a viable replacement, it must meet several criteria, including the ability to solubilize protected amino acids and reagents, adequately swell the solid-phase resin, and be compatible with coupling and deprotection chemistries without promoting side reactions like racemization. rsc.orgbiotage.com For instance, propylene carbonate has been successfully used as a substitute for DMF and DCM in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Similarly, dipropylene glycol dimethylether (DMM) has been vetted for its applicability in all steps of Fmoc-SPPS, showing good solubility for protected amino acids and effectiveness in synthesizing challenging sequences. nih.gov
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Feature | Traditional Solvents (e.g., DMF, DCM, NMP) | Green Alternative Solvents (e.g., 2-MeTHF, PC, DMM) |
| Environmental Impact | Classified as hazardous, toxic, or high-impact. acs.org | Lower toxicity, often biodegradable, derived from renewable sources in some cases. rsc.orgnih.gov |
| Solubility | Excellent solubility for most protected amino acids and reagents. acs.org | Variable; often requires testing and optimization for specific amino acids like this compound. tandfonline.comnih.gov |
| Resin Swelling | High swelling capacity for standard resins (e.g., polystyrene). rsc.org | Swelling properties differ and must be matched with the appropriate resin type. tandfonline.com |
| Reaction Compatibility | Well-established protocols for coupling and deprotection. rsc.org | May require optimization of reaction times and conditions for deprotection and coupling steps. biotage.com |
| Recycling Potential | Possible but can be energy-intensive. | Some green solvents, like propylene carbonate, can be more easily recycled, especially in single-solvent protocols. acs.org |
This table provides a general comparison based on findings in the cited literature.
Beyond replacing solvents, solvent-free methodologies represent an even more sustainable approach. nih.gov For example, a metal-free and solvent-free method for peptide synthesis via the C–N bond cleavage of lactams has been developed, which boasts high atom economy and generates no by-products or solvent waste. nih.govrsc.org While this specific method applies to peptide bond formation, the principle of using mechanochemistry or neat reaction conditions for the protection steps of lysine could significantly reduce the environmental footprint of producing this compound.
Enhancing Atom Economy in Protecting Group Derivatization and Removal
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com In the synthesis of this compound, the key transformations are the derivatization of the α- and ε-amino groups of lysine. Traditional peptide synthesis methods that rely on coupling agents like carbodiimides or benzotriazole (B28993) derivatives often have low atom economy because these reagents are used in stoichiometric amounts and are not incorporated into the final product, generating significant waste. nih.govrsc.org
Strategies to improve atom economy in the context of this compound focus on two main areas: the protection (derivatization) step and the deprotection step.
Derivatization: The introduction of the Cbz and Alloc groups typically involves reacting lysine with benzyl (B1604629) chloroformate and allyl chloroformate, respectively, under basic conditions. researchgate.net While effective, these reactions generate by-products. More atom-economical approaches aim to eliminate the need for activating agents or to use catalytic methods. For instance, developing catalytic methods for direct C-H amination, while still a frontier in synthesis, would represent an ideal atom-economical route. A more practical current approach is the development of inverse solid-phase peptide synthesis (ISPPS), which avoids the use of expensive coupling activators and can be more atom-economic than traditional Boc- or Fmoc-based strategies. acs.org
An innovative, economical approach to peptide synthesis involves the regioselective C–N bond cleavage of lactams, completely avoiding condensation agents and exhibiting ideal atom economy. nih.govrsc.org This method produces no by-products and can be run without a solvent, representing a significant step forward in sustainable peptide chemistry. nih.gov Applying such principles to the synthesis and manipulation of this compound could drastically reduce waste and improve the green profile of peptides derived from it.
Catalytic Approaches for Environmentally Benign Transformations
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced environmental impact compared to stoichiometric processes. numberanalytics.com For a molecule like this compound, catalytic methods are vital for both the selective removal of its protecting groups and potentially for their installation.
Catalytic Deprotection: The orthogonal nature of the Cbz and Alloc protecting groups is one of their key advantages. The Alloc group is stable to the acidic and hydrogenolysis conditions used to remove many other groups, but it can be selectively cleaved using palladium(0) catalysis. highfine.com This allows for the specific deprotection of the ε-amino group of lysine to enable side-chain modification or branching, while the α-amino group remains protected by the Cbz group. Green improvements in this area focus on developing more robust and recyclable palladium catalysts to minimize metal contamination in the final product and reduce costs.
Recently, a metal-free, one-pot method for Alloc removal using iodine and water in green solvents was developed. acs.org This approach avoids the use of air-sensitive and expensive palladium complexes and can be directly coupled with the subsequent peptide coupling step, streamlining the synthesis and reducing waste. acs.org
For the Cbz group, the standard removal method is catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This is an inherently green process due to its high atom economy. Sustainable enhancements include the development of in-situ methods for preparing highly active Pd/C from precursors like Pd(OAc)₂, which allows for lower catalyst loadings and ensures minimal palladium residue in the product. organic-chemistry.org
Biocatalysis: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant environmental benefits, including high selectivity, mild reaction conditions (neutral pH, ambient temperature), and reduced waste. numberanalytics.comacs.org While the direct enzymatic synthesis of this compound is not yet established, enzymes can play a role in related transformations. For example, enzymes are being engineered for the selective modification of amino acid side chains, including lysine. nih.govbohrium.com In the future, it may be possible to use engineered enzymes for the highly selective acylation or deprotection of lysine derivatives, which would represent a major advance in green protected amino acid synthesis. acs.orgresearchgate.net
Table 2: Catalytic Approaches for Protecting Group Removal
| Protecting Group | Conventional Catalytic Method | Greener/Alternative Catalytic Method | Key Advantages of Greener Method |
| Alloc (Allyloxycarbonyl) | Pd(0) complexes (e.g., Pd(PPh₃)₄) with a scavenger. highfine.com | I₂/H₂O in green solvents (e.g., PolarClean/EtOAc). acs.org | Metal-free, avoids hazardous reagents, can be performed one-pot with coupling. acs.org |
| Cbz (Benzyloxycarbonyl) | Pd/C with H₂ gas (catalytic hydrogenolysis). organic-chemistry.org | In-situ prepared, high-activity Pd/C catalyst. organic-chemistry.org | Lower catalyst loading, higher efficiency, minimal metal contamination. organic-chemistry.org |
This table summarizes catalytic deprotection methods relevant to this compound based on the cited literature.
Waste Minimization and Recycling Strategies in Protected Amino Acid Production
The production of fine chemicals like this compound is often associated with significant waste generation, which has both environmental and economic costs. nih.gov A holistic approach to waste minimization involves optimizing production processes, implementing recycling programs, and valorizing by-products. nih.govnumberanalytics.com
Process Optimization and Waste Reduction: A primary strategy for waste minimization is to prevent its formation in the first place, aligning with the first principle of green chemistry. numberanalytics.com In the context of producing protected amino acids, this includes:
Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow systems can significantly reduce waste. advancedchemtech.com Flow reactors allow for precise control over reaction conditions, leading to higher yields and conversions with less solvent and reagent usage. oxfordglobal.com This technology is particularly well-suited for the iterative steps of peptide synthesis.
Optimized Washing Protocols: Since washing steps contribute a large fraction of the solvent waste in SPPS, optimizing these protocols by using more efficient solvents or techniques like those enabled by rotating bed reactors can drastically cut down on consumption. rsc.orgnih.gov
Recycling and Reuse: Where waste cannot be eliminated, recycling is the next best option.
Solvent Recycling: The use of a single green solvent throughout a synthesis, such as in protocols using only propylene carbonate, simplifies recycling as the solvent is not contaminated by others. acs.org Advanced techniques like chemical recycling can break down materials into their chemical components for reuse. numberanalytics.comresearchgate.net
Catalyst Recycling: Heterogeneous catalysts, such as Pd/C used for Cbz deprotection, are advantageous because they can be easily separated from the reaction mixture by filtration and reused. Homogeneous catalysts can be recycled using techniques like membrane filtration or immobilization.
By integrating these strategies—from optimizing the initial synthesis of this compound to managing the waste from its use in peptide manufacturing—the chemical industry can move towards more sustainable and economically viable processes. oup.com
Emerging Research Directions and Future Prospects for N Cbz N Allyloxy Carbonyl L Lysine
Novel Protecting Group Combinations and Orthogonal Strategies
The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides and proteins. nih.govnih.gov N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine is a prime example of a building block designed for such strategies. The Cbz and Alloc groups are selectively removable under different conditions, allowing for precise, site-specific modifications of the lysine (B10760008) side chain.
Recent research has focused on optimizing and expanding these orthogonal strategies. For instance, automated peptide synthesizers are now capable of performing selective deprotection of groups like Alloc, enabling the synthesis of branched peptides with high purity. kohan.com.tw This automated approach significantly reduces synthesis time and solvent consumption. kohan.com.tw The compatibility of the Cbz/Alloc protection scheme with other common protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), allows for multi-step, sequential modifications, which is crucial for creating intricate molecular architectures. nih.govscispace.com
The development of new deprotection methods further enhances the utility of this compound. For example, novel catalytic systems for the removal of Cbz and Alloc groups that are milder and more efficient are being explored. organic-chemistry.org These advancements are critical for the synthesis of delicate peptides that may be sensitive to harsh deprotection conditions.
Table 1: Properties of Protecting Groups Relevant to this compound
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| Carboxybenzyl | Cbz, Z | H₂/Pd, Na/NH₃, HF, HBr/AcOH | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄/scavenger | Stable to acid and base |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to mild base and hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Stable to mild acid and hydrogenolysis |
Integration with Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, is a rapidly growing field. While some chemoenzymatic approaches aim to eliminate the need for side-chain protecting groups altogether by leveraging the inherent specificity of enzymes like papain, the use of protected amino acids remains crucial for many complex targets. nih.gov
In this context, this compound can be a valuable tool. Enzymes can be used for the selective deprotection of either the Cbz or Alloc group, offering a green and highly specific alternative to chemical methods. For example, specific enzymes could be developed or engineered to cleave one protecting group while leaving the other, and the peptide backbone, intact. This would provide an exceptionally mild and orthogonal deprotection step.
Furthermore, research into the enzymatic modification of peptides containing this protected lysine derivative is a promising area. Once one of the protecting groups is removed, enzymes could be used to catalyze the site-specific attachment of various moieties, such as sugars or lipids, to the exposed amino group. This approach would combine the precise control of chemical protecting groups with the high efficiency and selectivity of biocatalysis.
High-Throughput Screening and Automation in Protected Amino Acid Synthesis
The demand for large libraries of peptides for drug discovery and other applications has driven the development of high-throughput screening (HTS) and automated synthesis platforms. nih.gov The use of orthogonally protected amino acids like this compound is integral to these technologies.
Automated solid-phase peptide synthesis (SPPS) can be programmed to selectively deprotect the Alloc group on the lysine side chain, allowing for the automated synthesis of branched or otherwise modified peptides on a large scale. kohan.com.tw This capability is essential for creating diverse peptide libraries where the lysine side chain is modified with a variety of substituents.
Moreover, HTS methods can be employed to rapidly screen these libraries for desired biological activities. For instance, a library of peptides with different modifications on the lysine side chain could be screened to identify potent enzyme inhibitors or receptor agonists. The ability to synthesize these complex libraries is directly enabled by the orthogonal nature of the Cbz and Alloc protecting groups.
Applications in Advanced Materials Science (e.g., hydrogels, drug delivery systems)
The unique properties of peptides and polypeptides make them attractive building blocks for advanced materials. This compound and similar derivatives are finding increasing use in this area, particularly in the development of hydrogels and drug delivery systems.
The incorporation of lysine derivatives with specific protecting groups can influence the mechanical properties of hydrogels. For example, studies have shown that the presence of Lys(alloc) can affect the cross-linking density and stiffness of hydrogels. researchgate.net This allows for the fine-tuning of the material's properties for specific applications, such as creating softer hydrogels that better mimic the natural extracellular matrix for tissue engineering. researchgate.netnih.gov Poly-L-lysine based hydrogels are being explored for promoting neural progenitor cell functions. nih.gov
In drug delivery, poly-lysine and materials incorporating lysine are promising platforms. nih.gov The Cbz and Alloc groups can be used as handles for the attachment of drugs, targeting ligands, or imaging agents. The orthogonal deprotection allows for the sequential attachment of different molecules, leading to the creation of sophisticated, multifunctional drug delivery vehicles. nih.gov For instance, a drug molecule could be attached to the lysine side chain after Alloc removal, while a targeting peptide is attached to the N-terminus after Cbz removal.
Table 2: Applications in Materials Science
| Application Area | Role of this compound | Potential Advantages |
|---|---|---|
| Hydrogels | Control of cross-linking density and mechanical properties. researchgate.net | Tunable stiffness and biocompatibility for tissue engineering. nih.govnih.gov |
| Drug Delivery | Scaffold for conjugation of drugs, targeting moieties, and imaging agents. nih.gov | Creation of multifunctional and stimuli-responsive delivery systems. nih.gov |
| Bioconjugation | Site-specific attachment to surfaces or other biomolecules. | Controlled orientation and presentation of peptides on materials. |
Exploration in Chemical Biology and Proteomics Tools
The ability to introduce specific modifications into peptides and proteins is a cornerstone of chemical biology. This compound provides a powerful tool for the synthesis of probes and other reagents to study biological processes.
By selectively deprotecting one of the amino groups, researchers can attach fluorescent dyes, biotin (B1667282) tags, or cross-linking agents to a specific position in a peptide sequence. nih.gov These modified peptides can then be used to study protein-protein interactions, enzyme activity, and cellular localization. The stability of the remaining protecting group ensures that no unwanted side reactions occur during these experiments.
In the field of proteomics, which involves the large-scale study of proteins, peptides containing orthogonally protected lysine residues can be used to develop novel analytical methods. For example, they can be used as standards for the quantification of post-translationally modified proteins or to enrich for specific classes of proteins from complex mixtures. Recently, a chemical proteomics approach has been developed for the global mapping of functional lysines on the cell surface of living cells. nih.gov
Q & A
Q. What is the role of N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine in peptide synthesis?
this compound is a dual-protected lysine derivative used in solid-phase peptide synthesis (SPPS). The Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) groups provide orthogonal protection for the α- and ε-amino groups, respectively. This allows sequential deprotection: the Alloc group is removed under mild conditions using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium), while the Cbz group requires hydrogenolysis (H₂/Pd). This strategy minimizes side reactions during peptide chain elongation .
Q. How do orthogonal protection strategies using Cbz and Alloc groups enhance synthetic flexibility?
Orthogonal protection enables selective deactivation of specific functional groups. For example:
- Cbz deprotection : Achieved via catalytic hydrogenation (H₂, Pd/C) or acidic conditions (e.g., HBr in acetic acid).
- Alloc deprotection : Requires Pd(0)-mediated allyl transfer in the presence of nucleophiles (e.g., morpholine or dimedone).
This sequential approach allows precise control over lysine residue functionalization, particularly in branched or cyclic peptides .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency and minimize racemization during synthesis?
Key strategies include:
- Coupling agents : Use HATU or PyBOP with HOAt to enhance activation of the carboxyl group.
- Temperature control : Perform reactions at 0–4°C to reduce racemization.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of protected intermediates.
- Monitoring : Track reaction progress via HPLC or LC-MS to identify incomplete couplings requiring recoupling .
Q. What are the applications of this compound in bioorthogonal chemistry?
While the Alloc group is less reactive than azides or alkynes, it can participate in Pd-catalyzed deprotection for site-specific conjugation. Post-deprotection, the ε-amino group can be functionalized with:
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (220 nm) assess purity.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight ([M+H]⁺ expected for C₁₆H₂₁N₂O₆: 337.14 g/mol).
- NMR : ¹H/¹³C NMR in DMSO-d₆ verifies stereochemistry and absence of rotamers (e.g., δ 5.8–5.9 ppm for allyl protons) .
Q. How should researchers address contradictions in reported deprotection conditions?
Literature discrepancies often arise from solvent or catalyst variations. For example:
- Alloc deprotection : Some protocols use Pd(PPh₃)₄ in THF with morpholine, while others employ scavengers like phenylsilane.
- Cbz stability : Hydrogenolysis may degrade acid-labile peptides; alternative methods (e.g., TFA/water) require validation via control experiments.
Validate conditions using model peptides before scaling up .
Q. What factors influence the stability of this compound during storage?
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
- Moisture : Lyophilize or use desiccants to avoid hydrolysis of the carbonate groups.
- Light : Amber vials minimize photodegradation of the allyl moiety.
Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
